molecular formula C26H24N2O4S B281322 N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide

Cat. No. B281322
M. Wt: 460.5 g/mol
InChI Key: IESRZFXQPKDBKY-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, also known as DAS-3, is a novel compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This leads to the inhibition of tumor invasion and metastasis. N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has also been found to inhibit the activity of nuclear factor-kappaB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in lab experiments is its ability to selectively target tumor cells and inflammatory cells, while sparing normal cells. This makes it a promising candidate for the development of targeted therapies for cancer and autoimmune diseases. However, one of the limitations of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide. One area of focus is the development of more effective methods for delivering N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide to target cells. Another area of research is the identification of specific molecular targets of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide and the elucidation of its mechanism of action. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in humans.
In conclusion, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is a novel compound that has shown promising results in scientific research. It has exhibited potent antitumor and anti-inflammatory activities and has shown potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide involves a multi-step process that includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2,5-dimethylaniline and subsequent reaction with 4-hydroxy-1-naphthaldehyde. The resulting product is then subjected to a condensation reaction with sulfanilamide in the presence of acetic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor and anti-inflammatory activities in various in vitro and in vivo models. It has also shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-4-32-19-11-13-20(14-12-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-15-17(2)9-10-18(23)3/h5-16,27H,4H2,1-3H3/b28-24-

InChI Key

IESRZFXQPKDBKY-COOPMVRXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.